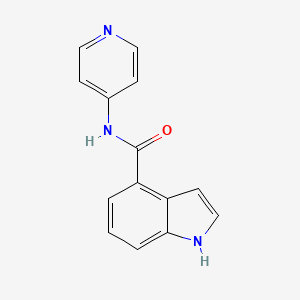![molecular formula C12H17FN2O2S B7556591 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has a molecular weight of 315.39 g/mol.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is not fully understood. However, it has been suggested that it may act on various molecular targets, including ion channels, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Additionally, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been found to have analgesic properties, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in lab experiments is its low toxicity profile. It has been found to have low toxicity in animal models, making it a safe compound to use in research studies. However, one limitation of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A. One potential area of research is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and molecular targets. Finally, future studies could investigate the potential use of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in treating other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is a novel small molecule that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential uses in treating various diseases.
Synthesis Methods
The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with methylsulfonyl chloride to produce 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperidine to produce 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A.
Scientific Research Applications
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In one study, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A was found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-7-1-2-12(14)8-15/h3-6,12H,1-2,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMOXQTFQEWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

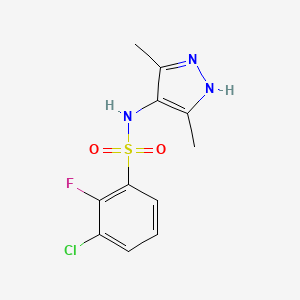
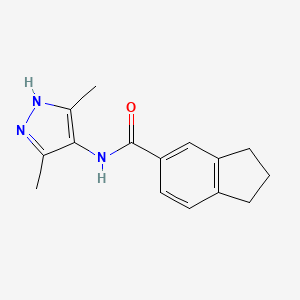
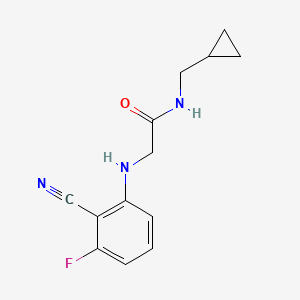
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
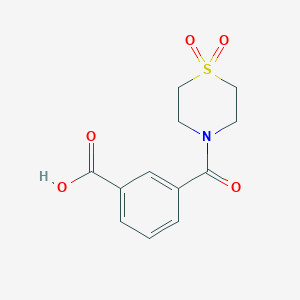
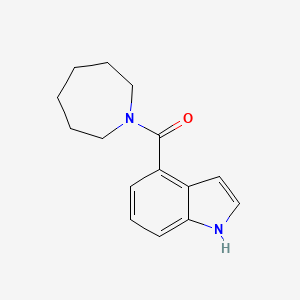
![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

